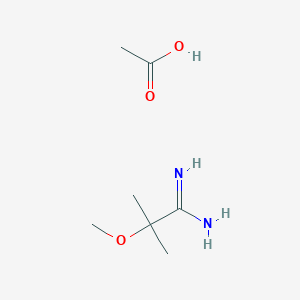![molecular formula C16H11Cl4N3O3 B2701592 N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide CAS No. 477852-86-1](/img/structure/B2701592.png)
N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C16H11Cl4N3O3 and its molecular weight is 435.08. The purity is usually 95%.
BenchChem offers high-quality N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Transfer in Polyaniline Models
Research on polyaniline models, such as N-(4-aminophenyl)-N-{4-[(4-aminophenyl)imino]-2,5-cyclohexadien-1-yliden}-1,4-benzediamine, has shown that protonation leads to intermolecular proton-electron transfer, forming monoradical cations. These findings provide insights into the behavior of low-molecular-weight polyaniline models and their potential applications in organic electronics and materials science (Lokshin et al., 2001).
Aromatic Poly(Amine-Imide)s with Triphenylamine Units
In a study by Cheng et al. (2005), novel aromatic poly(amine-imide)s with pendent triphenylamine units were synthesized. These polymers exhibited high thermal stability, transparency, and flexibility, suggesting their potential use in high-performance materials and electronics (Cheng et al., 2005).
Iridium(III) Complexes with Bis(imino)aryl Ligand
Wingard et al. (2013) synthesized iridium(III) complexes containing a 4,6-dimethyl-1,3-benzenediphenylimine pincer ligand. These complexes demonstrated unique reactivity and formed various neutral and cationic species, highlighting their potential in catalytic applications and coordination chemistry (Wingard et al., 2013).
Electronic and Nuclear Magnetic Resonance of Thiamin Diphosphate
The study of thiamin diphosphate models revealed significant insights into the electronic and nuclear magnetic resonance features of its 1',4'-iminopyrimidine tautomeric form. This research contributes to a deeper understanding of enzymatic reactions involving thiamin diphosphate (Baykal et al., 2006).
Rhenium Halide Complexes with N-methyl-o-diaminobenzene
The synthesis and characterization of novel rhenium halide complexes with N-methyl-o-diaminobenzene were explored by Wei et al. (2004). The study provided valuable information on the unusual reactivity of the [Re(V)O]3+ core, which could be beneficial in developing new coordination compounds and catalysts (Wei et al., 2004).
Schiff Bases: Hydrogen Bonding and Tautomerism
Nazır et al. (2000) investigated Schiff bases like N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine. Their study provided insights into intramolecular hydrogen bonding and tautomerism, which are crucial for understanding the properties of these compounds in various solvents and their potential applications in organic chemistry and materials science (Nazır et al., 2000).
Tubulin Assembly Inhibition by 13C-Labelled Compounds
Research on methyl N-(1H-benzimidazol-2-yl) carbamates as inhibitors of tubulin assembly by Cheung et al. (1987) showcased the synthesis and characterization of these compounds. The study contributes to the understanding of the interaction of these compounds with biological targets, potentially guiding the development of new therapeutic agents (Cheung et al., 1987).
Horseradish Peroxidase for Wastewater Treatment
Wang et al. (2015) explored the use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater. Their findings demonstrate the potential of enzyme-based treatments in environmental applications, particularly in wastewater management (Wang et al., 2015).
Propiedades
IUPAC Name |
N'-(2,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4N3O3/c17-10-2-1-9(12(19)5-10)7-26-22-8-21-15(24)16(25)23-14-4-3-11(18)6-13(14)20/h1-6,8H,7H2,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXMAKNDENBWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

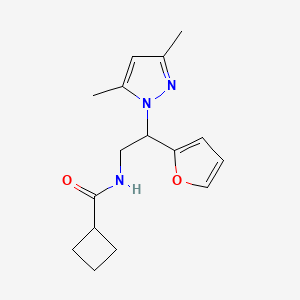
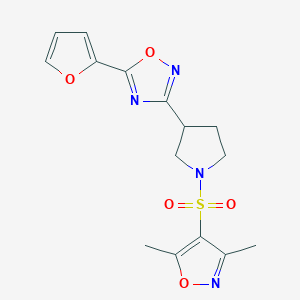
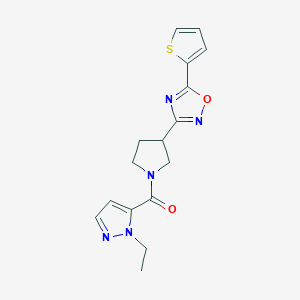

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)

![1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2701525.png)
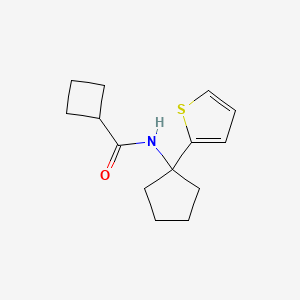
![N'-hydroxy-6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2701527.png)
![2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2701528.png)
